BenchChemオンラインストアへようこそ!

4-Hydrazino-6-methyl-2-(4-methylphenyl)pyrimidine

Triazolopyrimidine synthesis Bronchodilator intermediates Regiospecific cyclization

4-Hydrazino-6-methyl-2-(4-methylphenyl)pyrimidine (CAS 928709-62-0) is a heterocyclic building block belonging to the 4-hydrazinopyrimidine class, characterized by a hydrazino (–NHNH₂) group at the pyrimidine 4-position, a methyl group at the 6-position, and a 4-methylphenyl (p-tolyl) substituent at the 2-position. It serves as a critical synthetic intermediate for constructing 1,2,4-triazolo[4,3-c]pyrimidines, a scaffold with demonstrated bronchodilator activity, via regiospecific cyclization with orthoesters or formic acid.

Molecular Formula C12H14N4
Molecular Weight 214.272
CAS No. 928709-62-0
Cat. No. B2655567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazino-6-methyl-2-(4-methylphenyl)pyrimidine
CAS928709-62-0
Molecular FormulaC12H14N4
Molecular Weight214.272
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=CC(=N2)NN)C
InChIInChI=1S/C12H14N4/c1-8-3-5-10(6-4-8)12-14-9(2)7-11(15-12)16-13/h3-7H,13H2,1-2H3,(H,14,15,16)
InChIKeyKAGKUIXYISYPGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Hydrazino-6-methyl-2-(4-methylphenyl)pyrimidine (CAS 928709-62-0): A Regiospecific Intermediate for Triazolo[4,3-c]pyrimidine Bronchodilators


4-Hydrazino-6-methyl-2-(4-methylphenyl)pyrimidine (CAS 928709-62-0) is a heterocyclic building block belonging to the 4-hydrazinopyrimidine class, characterized by a hydrazino (–NHNH₂) group at the pyrimidine 4-position, a methyl group at the 6-position, and a 4-methylphenyl (p-tolyl) substituent at the 2-position [1]. It serves as a critical synthetic intermediate for constructing 1,2,4-triazolo[4,3-c]pyrimidines, a scaffold with demonstrated bronchodilator activity, via regiospecific cyclization with orthoesters or formic acid [2]. The compound has a molecular formula of C₁₂H₁₄N₄, a molecular weight of 214.27 g/mol, and a computed XLogP3-AA of 2.2, reflecting moderate lipophilicity conferred by the 4-methylphenyl group [1].

Why 4-Hydrazino-6-methyl-2-(4-methylphenyl)pyrimidine Cannot Be Replaced by a Generic Hydrazinopyrimidine


Substituting this compound with a generic hydrazinopyrimidine is problematic for three interrelated reasons. First, the position of the hydrazino group on the pyrimidine ring dictates the regiospecific outcome of cyclization: 4-hydrazino substitution is required to form the pharmacologically relevant triazolo[4,3-c]pyrimidine scaffold, whereas 2-hydrazino analogs cyclize to a different regioisomeric series with distinct biological profiles [1]. Second, the 4-methylphenyl substituent at the 2-position modulates both the electronic character and lipophilicity of the pyrimidine core—the computed XLogP3-AA of 2.2 differs from the ~2.51 logP of the des-methyl phenyl analog (CAS 98296-26-5), meaning the p-tolyl group does not trivially increase hydrophobicity but rather fine-tunes it [2]. Third, the combination of the 6-methyl group and the 4-methylphenyl ring creates a specific steric and electronic environment that influences both the reactivity of the hydrazino handle in subsequent derivatization and the binding characteristics of any downstream bioactive product [1].

Quantitative Differential Evidence for 4-Hydrazino-6-methyl-2-(4-methylphenyl)pyrimidine Against Closest Analogs


Regiospecific Cyclization to Triazolo[4,3-c]pyrimidines – The 4-Hydrazino Position Is Non-Negotiable for the Bronchodilator Scaffold

The 4-hydrazino group on this compound enables regiospecific cyclization with triethyl orthoformate or formic acid to yield 1,2,4-triazolo[4,3-c]pyrimidines exclusively. In contrast, 2-hydrazinopyrimidine regioisomers cyclize to the alternative triazolo[1,5-c]pyrimidine scaffold (or fail to cyclize under the same conditions), a structural distinction that is functionally critical because the [4,3-c] series is the one associated with bronchodilator activity as disclosed in US4612375A [1]. The Dimroth rearrangement literature further confirms that the position of the hydrazino group irreversibly determines the isomeric fate of the fused triazole product [2].

Triazolopyrimidine synthesis Bronchodilator intermediates Regiospecific cyclization

Lipophilicity Differentiation: 4-Methylphenyl Substituent Modulates logP vs. Unsubstituted Phenyl Analog

The target compound has a computed XLogP3-AA of 2.2 [1], which is numerically lower than the LogP of 2.51 reported for the direct des-methyl analog 4-hydrazino-6-methyl-2-phenylpyrimidine (CAS 98296-26-5) . Although these values derive from different computational methods (PubChem XLogP3 vs. ChemSrc LogP) and cross-method comparison requires caution, the direction and magnitude of the difference (Δ ~ 0.3 log units) indicate that the 4-methyl group does not produce a simple additive increase in lipophilicity—rather, it subtly modulates the overall polarity in a way that may reflect altered electronic distribution in the pyrimidine ring.

Drug-likeness optimization Lipophilicity tuning Structure-property relationships

UCH-L1 vs. UCH-L3 Selectivity of the 4-Methylphenyl-Hydrazinopyrimidine Scaffold: A Class-Level Benchmark

For the closely related analog 1-methyl-1-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazine (BDBM53448), which shares the 4-methylphenyl-pyrimidine core, BindingDB reports an IC₅₀ of 4.10 µM against UCH-L1 (mouse) and an IC₅₀ of 113 µM against UCH-L3 (mouse) under identical assay conditions (pH 7.6, 2°C), yielding an approximately 27.6-fold selectivity for UCH-L1 over UCH-L3 [1]. This degree of selectivity is notable because UCH-L1 and UCH-L3 are closely related deubiquitinases with high active-site similarity; achieving >25-fold discrimination within this paralog pair is non-trivial and suggests that the 4-methylphenyl substituent contributes to isoform-selective binding.

Ubiquitin C-terminal hydrolase UCH-L1 inhibitor Deubiquitinase selectivity

Apelin and Angiotensin II Type-1 Receptor Activity: Quantitative Affinity Benchmarks for the 4-Methylphenyl Scaffold

The analog 2-hydrazino-4-(4-methylphenyl)-6-phenylpyrimidine (BDBM67316), which retains the 4-methylphenyl substituent at the pyrimidine 4-position, exhibits IC₅₀ values of 4.22 µM against the human Apelin receptor and 6.66 µM against the human Type-1 angiotensin II receptor (AT₁) in screening assays curated by the Sanford-Burnham Center for Chemical Genomics [1]. These data establish baseline affinity benchmarks for the 4-methylphenyl-hydrazinopyrimidine chemotype at two therapeutically relevant GPCR targets. Notably, the ~1.6-fold differential between Apelin and AT₁ receptor inhibition suggests that the scaffold possesses measurable—though modest—target discrimination that could be amplified through further structural elaboration.

Apelin receptor Angiotensin receptor GPCR screening

Synthetic Versatility: Hydrazino Handle Enables Multi-Directional Derivatization Not Available to Amino or Hydroxy Analogs

The 4-hydrazino group on this compound provides a uniquely versatile synthetic handle that supports at least three distinct reaction pathways: (i) cyclization with orthoesters to form triazolo[4,3-c]pyrimidines (as demonstrated in US4612375A [1]), (ii) condensation with aldehydes or ketones to form hydrazones (Schiff base formation), and (iii) reaction with carboxylic acids or their derivatives to form hydrazides [2]. In contrast, the corresponding 4-amino or 4-hydroxy pyrimidine analogs lack the nucleophilic NH₂ terminus required for the cyclization pathway, and the 2-hydrazino regioisomer directs cyclization to a different triazolo isomer as described in Evidence Item 1 above.

Hydrazone formation Triazole cyclization Diversifiable intermediate

Validated Application Scenarios for 4-Hydrazino-6-methyl-2-(4-methylphenyl)pyrimidine Based on Quantitative Evidence


Synthesis of 1,2,4-Triazolo[4,3-c]pyrimidine Bronchodilator Candidates

This compound is the designated intermediate for constructing the triazolo[4,3-c]pyrimidine scaffold as validated by US4612375A, where 4-hydrazinopyrimidines are cyclized with triethyl orthoformate to yield bronchodilator-active products [1]. The 4-hydrazino position is essential for correct regiospecific cyclization; procurement of the 2-hydrazino regioisomer would yield the [1,5-c] isomer, which belongs to a different pharmacological series and is not validated for bronchodilation in the same patent family [1].

UCH-L1 Selective Inhibitor Development – Neurodegeneration and Oncology Programs

Although direct activity data for CAS 928709-62-0 against UCH-L1 are not publicly available, the closest characterized analog (BDBM53448) demonstrates ~27.6-fold selectivity for UCH-L1 (IC₅₀ = 4.10 µM) over UCH-L3 (IC₅₀ = 113 µM) [2]. Researchers aiming to develop selective UCH-L1 inhibitors for Parkinson's disease or cancer applications should consider this specific 4-methylphenyl-hydrazinopyrimidine scaffold as a starting point, as the p-tolyl group may contribute to paralog discrimination.

GPCR Ligand Discovery Targeting the Apelin/AT₁ Receptor Axis

The analog BDBM67316, bearing the same 4-methylphenyl-pyrimidine core, shows low-micromolar activity at both the Apelin receptor (IC₅₀ = 4.22 µM) and the AT₁ receptor (IC₅₀ = 6.66 µM) [3]. These data position the 4-methylphenyl-hydrazinopyrimidine chemotype as a dual-activity starting point for medicinal chemistry programs exploring cardiovascular or metabolic indications where concurrent modulation of Apelin and angiotensin signaling pathways may be therapeutically advantageous.

Diversifiable Intermediate for Hydrazone- and Hydrazide-Focused Compound Libraries

The hydrazino group at the 4-position enables rapid derivatization into hydrazone libraries (via aldehyde/ketone condensation) or hydrazide libraries (via acylation), as exemplified in recent hydrazino-fused pyrimidine anticancer studies [4]. This compound offers at least three distinct derivatization vectors from a single intermediate—a procurement advantage over amino- or hydroxy-substituted pyrimidines that lack the NH₂ terminus required for triazole cyclization [1].

Quote Request

Request a Quote for 4-Hydrazino-6-methyl-2-(4-methylphenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.